4-[4-(diethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Overview
Description
4-[4-(diethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
Future Directions
The future directions for the research and development of “4-[4-(diethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine” and similar compounds could involve further exploration of their biological activities, as well as optimization of their synthesis methods for higher yield and purity .
Mechanism of Action
Target of Action
Similar s-triazino[1,2-a]benzimidazole derivatives have been reported to exhibit inhibitory activities against the enzyme dihydrofolate reductase (dhfr) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA replication. Inhibition of DHFR can lead to the prevention of cell growth and division .
Mode of Action
Based on the known activities of similar compounds, it can be inferred that it might inhibit the activity of dhfr, thereby preventing the synthesis of nucleotides and halting cell growth and division .
Biochemical Pathways
The compound likely affects the folate pathway by inhibiting DHFR . This enzyme is responsible for the conversion of dihydrofolate to tetrahydrofolate, a co-factor in the synthesis of nucleotides. By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in nucleotide synthesis and subsequent inhibition of DNA replication .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve the inhibition of cell growth and division due to the disruption of nucleotide synthesis . This could potentially lead to the death of rapidly dividing cells, such as cancer cells .
Preparation Methods
The synthesis of 4-[4-(diethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves multiple steps. One common method includes the reaction of diethylamine with a suitable precursor to introduce the diethylamino group. This is followed by cyclization reactions to form the triazino and benzimidazol rings. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
4-[4-(diethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(diethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a fluorescent probe.
Industry: It can be used in the production of dyes, pigments, and other materials.
Comparison with Similar Compounds
4-[4-(diethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine can be compared with other similar compounds, such as:
4-(diethylamino)phenyl derivatives: These compounds share the diethylamino group and may have similar biological activities.
Triazino derivatives: These compounds share the triazino ring and may have similar chemical reactivity.
Benzimidazol derivatives: These compounds share the benzimidazol ring and may have similar applications in medicine and industry.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[4-(diethylamino)phenyl]-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6/c1-3-24(4-2)14-11-9-13(10-12-14)17-22-18(20)23-19-21-15-7-5-6-8-16(15)25(17)19/h5-12,17H,3-4H2,1-2H3,(H3,20,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVDDFOGEUQPRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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